![molecular formula C15H10ClN3O2S B2454986 (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1226487-98-4](/img/structure/B2454986.png)
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Compounds with the 1,3,4-oxadiazole moiety, such as (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide, serve as key intermediates in the synthesis of heterocyclic compounds. These structures are utilized to create a variety of ring systems, which have implications in developing new materials and biologically active molecules. For example, thiosemicarbazide derivatives are used as precursors for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, highlighting the versatility of these compounds in organic synthesis (Elmagd et al., 2017).
Anticancer Research
Research into 1,3,4-oxadiazole derivatives, including those with thiophene rings, has shown promising anticancer properties. These compounds are synthesized and evaluated for their effectiveness against various cancer cell lines, demonstrating the potential for developing new therapeutic agents (Ravinaik et al., 2021).
Material Science and Nanotechnology
Derivatives of 1,3,4-oxadiazoles and thiophenes are also investigated in the context of material science, particularly in the development of novel polymeric and nanocomposite materials. These compounds contribute to advancements in drug delivery systems, antimicrobial materials, and the engineering of organic sensitizers for solar cell applications, showcasing the breadth of their applicability beyond pharmacology (Salahuddin et al., 2014).
Advanced Optoelectronic Devices
The incorporation of 1,3,4-oxadiazole and thiophene units into the molecular structure of dyes and polymers has been shown to enhance the properties necessary for nonlinear optical limiting, which is crucial for protecting optical sensors and human eyes, as well as stabilizing light sources in optical communications. This underscores the importance of these compounds in developing advanced materials for optoelectronic devices (Anandan et al., 2018).
Mechanism of Action
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-10(12)5-6-13(20)17-15-19-18-14(21-15)11-7-8-22-9-11/h1-9H,(H,17,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDUWIFBZCKIJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide |
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